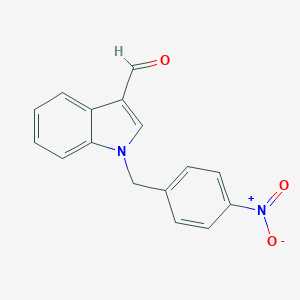

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, including those similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," involves nucleophilic substitution reactions and cycloisomerization processes. For instance, derivatives have been synthesized through reactions involving indole-3-carbaldehyde with different substituents, showcasing the versatility of indole chemistry (Yamada et al., 2009; Kothandaraman et al., 2011; Kothandaraman et al., 2013).

Molecular Structure Analysis

The molecular structure of indole derivatives, including "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," often features a nearly planar indole ring system, which significantly influences its chemical reactivity and interaction with biological targets. The dihedral angle between the indole and substituent phenyl rings can affect the molecule's overall conformation and thus its properties (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including nucleophilic substitution and cycloisomerization, leading to a wide range of products. The functional groups present in these molecules, such as the aldehyde and nitro groups, play a pivotal role in their reactivity, allowing for the synthesis of complex structures and the introduction of additional functional groups for further chemical modifications (Yamada et al., 2009; Kothandaraman et al., 2011).

Applications De Recherche Scientifique

Novel Synthesis Methods

Researchers have developed new synthesis methods for indole derivatives, which are crucial for pharmaceuticals and materials science. For instance, a method for synthesizing indole-4-carboxaldehyde, involving a series of reactions starting from nitrobenzoate, showcases the versatility of indole derivatives in chemical synthesis (Xue Zhong-jun, 2004).

Structural Analysis

Structural analysis of compounds similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde" reveals their complex geometry and potential for further chemical modifications. For example, the analysis of 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde provides insights into the planarity of the indole ring system and its derivatives, which is essential for understanding their reactivity and interactions (Vijayakumar N. Sonar, Sean Parkin, P. Crooks, 2006).

Building Blocks for Novel Compounds

Indole derivatives are proven to be versatile electrophiles in nucleophilic substitution reactions, serving as building blocks for the synthesis of complex organic molecules. Research demonstrates the regioselective reactions of methoxy-nitroindole-3-carbaldehyde with nucleophiles, leading to the preparation of trisubstituted indole derivatives, highlighting the compound's role in constructing novel chemical entities with potential biological activities (Koji Yamada et al., 2009).

Catalysis and Reaction Mechanisms

The gold-catalyzed cycloisomerization of certain precursors to indole-2-carbaldehydes illustrates the application of "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde" derivatives in catalysis and synthesis. This method highlights the efficiency of gold catalysis in organic synthesis, offering a route to various indole derivatives through a mechanism involving activation and intramolecular addition reactions (Prasath Kothandaraman et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWFXXLBXDAJAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)